molecular formula C22H26N4O B10831450 Cdk5-IN-3

Cdk5-IN-3

Cat. No.: B10831450
M. Wt: 362.5 g/mol
InChI Key: MLZPRAPIZUZUNO-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of CDK5-IN-3 involves synthetic routes and specific reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CDK5-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CDK5-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of CDK5 and its effects on various cellular processes. In biology, this compound is used to investigate the role of CDK5 in neuronal function, including neurite outgrowth, neuron migration, and neuron degeneration . In medicine, this compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

(1R)-1-(7-anilino-1,6-naphthyridin-2-yl)-1-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C22H26N4O/c1-22(27,17-10-12-26(2)13-11-17)20-9-8-16-15-23-21(14-19(16)25-20)24-18-6-4-3-5-7-18/h3-9,14-15,17,27H,10-13H2,1-2H3,(H,23,24)/t22-/m1/s1

InChI Key

MLZPRAPIZUZUNO-JOCHJYFZSA-N

Isomeric SMILES

C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O

Canonical SMILES

CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O

Origin of Product

United States

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